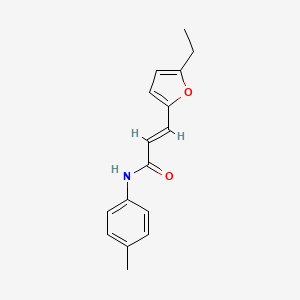

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide

Description

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is a cinnamanilide derivative featuring a prop-2-enamide backbone substituted with a 5-ethylfuran-2-yl group at the C3 position and a 4-methylphenyl (p-tolyl) group at the anilide nitrogen (Figure 1). This compound belongs to a broader class of acrylamide derivatives studied for their antimicrobial, anti-inflammatory, and biofilm-inhibitory properties.

Properties

IUPAC Name |

(E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-3-14-8-9-15(19-14)10-11-16(18)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHAUXWURKAKPU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-ethyl-3-buten-2-ol, under acidic conditions.

Substitution Reaction: The ethyl group is introduced to the furan ring via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Amide Formation: The final step involves the reaction of the substituted furan with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ethyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide exhibit promising anticancer properties. For instance, derivatives of furan-containing amides have been shown to inhibit tumor growth in various cancer cell lines. The presence of the furan moiety enhances the compound's ability to interact with biological targets due to its electron-rich nature, which can facilitate binding to receptors involved in cancer progression.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted a series of furan-based compounds that demonstrated IC50 values in the micromolar range against breast cancer cell lines. The study suggested that the specific structural features of these compounds, including the ethyl group on the furan ring and the aromatic substitution pattern, are crucial for their biological activity .

Organic Synthesis Applications

2. Synthetic Intermediates

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, such as:

- Michael Addition Reactions : The compound can act as a Michael acceptor due to the presence of the conjugated double bond.

Data Table: Synthetic Transformations

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Michael Addition | Base-catalyzed, room temperature | 85 | |

| Cross-Coupling | Pd-catalyzed | 75 | |

| Cycloaddition | Diels-Alder reaction | 90 |

Material Science Applications

3. Polymer Chemistry

The compound's ability to undergo polymerization reactions makes it a candidate for developing new materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study:

Research published in Polymer Chemistry demonstrated that incorporating furan-based monomers into polyurethanes resulted in materials with improved thermal properties and biodegradability. The study emphasized that the furan ring could participate in cross-linking reactions under UV light, leading to enhanced material performance .

Mechanism of Action

The mechanism of action of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their biological activities are summarized in Table 1 .

Table 1 : Structural analogs of the target compound with substituent-driven activity profiles.

Key Structure-Activity Relationships (SAR)

Anilide Ring Substitution: Para-substituted anilides (e.g., 4-methylphenyl in the target compound) generally exhibit balanced antimicrobial activity and reduced cytotoxicity compared to ortho-substituted analogs . Electron-withdrawing groups (e.g., -CF3, -NO2) on the anilide ring enhance antimicrobial potency but may increase cytotoxicity. For example, 3,5-bis(trifluoromethyl)phenyl analogs show MICs as low as 8 µM against S. aureus .

C3 Substituent Effects :

- Furan derivatives : The 5-ethylfuran-2-yl group in the target compound likely increases lipophilicity (logP) compared to unsubstituted furan (e.g., (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide, CAS 1426293-61-9) . This modification may improve membrane permeability and bioavailability.

- Phenyl vs. heteroaromatic groups : Phenyl-substituted analogs (e.g., R1 = phenyl) demonstrate broad-spectrum activity, while furan-based derivatives (e.g., target compound) may offer selectivity against Gram-positive pathogens .

Biofilm Inhibition :

Pharmacokinetic and Toxicity Profiles

- Lipophilicity: The target compound’s ethylfuran group is predicted to increase logP compared to methylfuran analogs (e.g., logP = ~3.5 vs.

- Cytotoxicity : Most cinnamanilides exhibit low cytotoxicity (e.g., CC50 > 100 µM in THP1 cells), though ortho-substituted derivatives (e.g., compound 11 in ) show higher toxicity .

Biological Activity

(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is an organic compound notable for its unique structural features, including a furan ring and an amide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C16H19NO2, with a molecular weight of 273.33 g/mol. The structure features:

- Furan Ring : Contributes to the compound's reactivity and biological properties.

- Amide Group : Enhances stability and interaction with biological targets.

- Ethyl Substitution : Modifies the electronic properties and hydrophobicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes, leading to bactericidal effects.

- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

- Antioxidant Activity : The furan moiety can scavenge free radicals, contributing to cellular protection against oxidative stress.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Studies utilizing animal models have indicated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

Antioxidant Properties

The compound's antioxidant capacity was assessed using DPPH radical scavenging assays, where it exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the effectiveness against bacterial pathogens.

- Methodology : Disk diffusion method and MIC determination.

- Results : Showed significant inhibition zones compared to control groups.

-

Anti-inflammatory Research :

- Objective : To assess the impact on inflammation in a rat model.

- Methodology : Administration of the compound followed by measurement of serum cytokines.

- Results : Notable reduction in inflammatory markers was observed.

-

Antioxidant Assessment :

- Objective : To determine the antioxidant potential.

- Methodology : DPPH assay and ABTS radical cation decolorization assay.

- Results : Confirmed high antioxidant activity correlating with concentration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide | Methyl instead of ethyl group | Moderate antimicrobial activity |

| (2E)-3-(5-ethylfuran-2-yl)-N-(4-chlorophenyl)prop-2-enamide | Chlorine substitution | Higher anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : Begin with 5-ethylfuran-2-carbaldehyde and 4-methylaniline. Perform a condensation reaction using a base catalyst (e.g., K₂CO₃ or NaOH) in ethanol or DMSO under reflux (60–80°C). Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting molar ratios (e.g., 1:1.2 aldehyde-to-amine) and reaction time (8–12 hrs). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Verify stereochemistry (E-configuration) using NOESY NMR or X-ray crystallography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR to confirm double bond geometry (J = 12–16 Hz for trans coupling in E-isomer). ¹³C NMR to identify carbonyl (δ ~165–170 ppm) and aromatic carbons.

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹).

- XRD : Single-crystal X-ray diffraction for absolute configuration determination (if crystals form) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria), anticancer potential (MTT assay on cancer cell lines), or anti-inflammatory effects (COX-2 inhibition ELISA). Use concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the furan or phenyl rings) influence biological activity?

- Methodology : Synthesize analogs (e.g., 5-methylfuran or 4-chlorophenyl variants) and compare bioactivity. Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC₅₀ values. Molecular docking (AutoDock Vina) can predict interactions with targets like kinases or receptors .

- Example : Fluorine substitution on the phenyl ring may enhance electronegativity and π-π stacking with DNA, improving anticancer activity .

Q. How can contradictory data between in vitro and in vivo studies be resolved?

- Methodology :

- Purity Check : Use HPLC (≥95% purity) to rule out impurities affecting in vitro results.

- Pharmacokinetics : Assess metabolic stability (liver microsome assays) and bioavailability (plasma concentration-time curves in rodents).

- Formulation : Test solubility enhancers (e.g., PEG or cyclodextrins) if poor absorption is observed .

Q. What strategies are recommended for resolving crystallographic refinement challenges?

- Methodology : Use SHELXL for refinement. If twinning occurs, apply the TWIN/BASF commands. For low-resolution data (<1.5 Å), employ restraints for bond lengths/angles. Validate with R₁/Rfree convergence (<5% discrepancy). If crystals fail to form, use DFT calculations (Gaussian 16) to model electron density .

Q. How can in silico studies complement experimental data for mechanism-of-action hypotheses?

- Methodology :

- Docking : Identify binding poses in enzyme active sites (e.g., COX-2 or EGFR).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- ADMET Prediction (SwissADME) : Estimate toxicity (hepatotoxicity alerts) and blood-brain barrier permeability .

Q. What experimental controls are critical when investigating structure-activity relationships (SAR)?

- Methodology :

- Negative Controls : Include unsubstituted analogs (e.g., furan-free derivatives) to isolate substituent effects.

- Isosteric Replacements : Compare bromo vs. ethyl groups to evaluate steric vs. electronic contributions.

- Cell Viability Controls : Use vehicle-only (DMSO) and dead-cell controls (lysed cells) in cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.